2-Amino-N-phenylacetamide
CAS No.: 32074-28-5
Cat. No.: VC13320450
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32074-28-5 |
|---|---|
| Molecular Formula | C8H10N2O |
| Molecular Weight | 150.18 g/mol |
| IUPAC Name | 2-amino-N-phenylacetamide |
| Standard InChI | InChI=1S/C8H10N2O/c9-6-8(11)10-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11) |
| Standard InChI Key | QRKJNCRCYBKANP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)NC(=O)CN |
| Canonical SMILES | C1=CC=C(C=C1)NC(=O)CN |
| Melting Point | 270 °F (NTP, 1992) |
Introduction
Chemical Profile and Physical Properties
2-Amino-N-phenylacetamide, also known as α-aminoacetanilide, is a white to slightly reddish crystalline solid. Its molecular structure features a phenyl group attached to the amide nitrogen and an amino group at the alpha position of the acetamide chain. Key physical properties include:
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Melting Point: 196°C
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Boiling Point: 145–148°C at 1 Torr
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Density: 1.190 ± 0.06 g/cm³ (predicted)
The compound’s pKa of 13.88 ± 0.70 (predicted) indicates moderate basicity, typical for primary amines. Its reactivity profile includes neutralization reactions with acids, oxidation to nitro derivatives, and participation in nucleophilic substitutions .
Synthesis and Production Methods
Laboratory-Scale Synthesis
A multi-step synthesis route starting from p-phenylenediamine (PPD) is widely employed :
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Protection: PPD undergoes N-tert-butyloxycarbonylation (BOC) with di-tert-butyl dicarbonate (BOC₂O) to yield mono-BOC-protected 1.
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Amide Formation: Reaction of 1 with acyl chlorides (RCOCl) produces intermediates 2 (4-amino-N-phenylacetamides).
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Isothiocyanate Generation: Treatment of 2 with carbon disulfide (CS₂) and triethylamine (Et₃N) forms dithiocarbamates, which are desulfurized using BOC₂O to yield isothiocyanates 3.
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Thiourea and Thiazole Formation: Condensation of 3 with α-bromophenylethanones produces 2-amino-1,3-thiazole derivatives .
Industrial Production
Industrial methods optimize yield and purity using continuous flow reactors and catalytic hydrogenation. For example, 2-nitroacetanilide is reduced with 10% Pd/C under hydrogen to yield 2-amino-N-phenylacetamide hydrochloride, which is neutralized to obtain the free base.
Biological Activities and Research Findings
Antibacterial Efficacy
Derivatives of 2-amino-N-phenylacetamide demonstrate significant activity against Gram-negative and Gram-positive pathogens. A 2020 study synthesized 36 thiazole-containing derivatives, with the most potent compound showing:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
| Acinetobacter baumannii | 32 µg/mL |
These derivatives disrupt bacterial membrane integrity, as confirmed by scanning electron microscopy (SEM) .
Carbonic Anhydrase Inhibition
Derivatives bearing sulfonamide groups inhibited human carbonic anhydrase isoforms (hCA I, II, IX, XII) with Ki values in the nanomolar range. For example:
| Isoform | Ki (nM) |
|---|---|
| hCA II | 5.87 |
| hCA IX | 8.34 |
These inhibitors are candidates for treating glaucoma and hypoxic tumors .
Structure-Activity Relationships (SAR)
Modifications to the phenylacetamide scaffold significantly influence biological activity:
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Electron-Withdrawing Groups: Para-fluoro substitution enhances antibacterial potency by 40% compared to chloro or bromo analogs .
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Side Chain Length: Longer alkyl chains (e.g., octyl) improve lipid solubility and membrane penetration but reduce aqueous solubility .
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Thiazole Ring: Incorporation of 4-arylthiazole moieties increases steric bulk, enhancing target binding affinity .
A 2022 SAR study on Slack inhibitors revealed flat activity profiles, with minor structural changes (e.g., methyl to ethyl) preserving potency, while major modifications (e.g., aromatic ring substitution) abolished activity .
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediates
2-Amino-N-phenylacetamide is a precursor for:
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Antibacterial Agents: Thiazole derivatives targeting multidrug-resistant Xanthomonas spp. .
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Antiepileptic Drugs: Slack channel inhibitors for refractory epilepsy .
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Enzyme Inhibitors: Carbonic anhydrase inhibitors for oncology and ophthalmology.
Agrochemical Uses
Derivatives exhibit nematicidal activity against Meloidogyne incognita (LC₅₀: 12 µg/mL), outperforming commercial agents like abamectin.
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